molecular formula C25H33N3O4S B1671468 (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide CAS No. 130370-59-1

(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide

Cat. No.: B1671468
CAS No.: 130370-59-1
M. Wt: 471.6 g/mol
InChI Key: UBFGIEDUTRCMEQ-FSSWDIPSSA-N
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Description

GI-129471 is a small molecule drug that functions as a matrix metalloproteinase inhibitor. It was initially developed by Glaxo Group Ltd. The compound has been studied for its potential therapeutic applications in treating immune system diseases, skin and musculoskeletal diseases, and other conditions such as inflammation and rheumatoid arthritis .

Preparation Methods

The synthesis of GI-129471 involves the preparation of derivatives of 2,4- and 2,5-thiazolyl- or oxazolylbenzenesulphonamides. These derivatives are evaluated for their potential as matrix metalloproteinase inhibitors. The synthetic route typically involves the reaction of appropriate thiazole or oxazole derivatives with benzenesulphonamide under specific reaction conditions .

Chemical Reactions Analysis

GI-129471 undergoes various chemical reactions, primarily focusing on its role as a matrix metalloproteinase inhibitor. The compound is known to block the secretion of tumor necrosis factor-alpha both in vitro and in vivo . Common reagents and conditions used in these reactions include the use of specific inhibitors and reaction conditions that facilitate the inhibition of matrix metalloproteinases. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which play a crucial role in various biological processes .

Scientific Research Applications

GI-129471 has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for evaluating the inhibitory activity of new matrix metalloproteinase inhibitors. In biology and medicine, GI-129471 has been investigated for its potential to inhibit cancer cell invasion and tumor growth. Studies have shown that the compound can significantly reduce tumor growth in vivo and inhibit cell invasion in vitro . Additionally, GI-129471 has been used in research related to inflammation and rheumatoid arthritis, where it has shown promising results in blocking the secretion of tumor necrosis factor-alpha .

Mechanism of Action

The mechanism of action of GI-129471 involves the inhibition of matrix metalloproteinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are associated with tumor progression, invasion, and metastasis. By blocking the proteolytic activity of these enzymes, GI-129471 can potentially reduce tumor growth and inhibit cancer cell invasion . The molecular targets of GI-129471 include matrix metalloproteinase-2 and matrix metalloproteinase-9, and the pathways involved are related to the inhibition of these enzymes’ activity .

Properties

CAS No.

130370-59-1

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide

InChI

InChI=1S/C25H33N3O4S/c1-17(2)14-20(21(24(30)28-32)16-33-19-12-8-5-9-13-19)23(29)27-22(25(31)26-3)15-18-10-6-4-7-11-18/h4-13,17,20-22,32H,14-16H2,1-3H3,(H,26,31)(H,27,29)(H,28,30)/t20-,21+,22+/m1/s1

InChI Key

UBFGIEDUTRCMEQ-FSSWDIPSSA-N

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CC=C1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC

SMILES

CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC

Canonical SMILES

CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC

Appearance

Solid powder

130370-59-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GI-129471;  GI 129471;  GI129471

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
Reactant of Route 2
Reactant of Route 2
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
Reactant of Route 3
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
Reactant of Route 4
Reactant of Route 4
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
Reactant of Route 5
Reactant of Route 5
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
Reactant of Route 6
Reactant of Route 6
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide

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